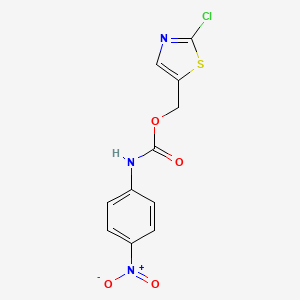
(2-chloro-1,3-thiazol-5-yl)methyl N-(4-nitrophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-chloro-1,3-thiazol-5-yl)methyl N-(4-nitrophenyl)carbamate” is an organic compound . It’s related to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Molecular Structure Analysis
The molecular formula of “(2-chloro-1,3-thiazol-5-yl)methyl N-(4-nitrophenyl)carbamate” is C11H7ClN2O5S . It has an average mass of 314.702 Da and a monoisotopic mass of 313.976410 Da .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. The compound could be explored for its efficacy against a range of bacterial and fungal pathogens. Its potential as a lead compound for developing new antimicrobial agents is significant, especially in the face of rising antibiotic resistance .
Anticancer Activity
The thiazole moiety is present in several anticancer agents. This compound could be investigated for its ability to inhibit cancer cell growth, induce apoptosis, or interfere with cell cycle progression. Its role in the synthesis of novel antineoplastic drugs could be pivotal, given the ongoing search for more effective cancer therapies .
Anti-Inflammatory and Analgesic Activity
Compounds with a thiazole core have been reported to exhibit anti-inflammatory and analgesic activities. This suggests that our compound may be useful in the treatment of inflammatory diseases and as a pain reliever. Research could focus on its mechanism of action and therapeutic potential in chronic pain management .
Antiviral Activity
Thiazole derivatives have shown promise as antiviral agents. This compound could be part of studies aimed at discovering new drugs for the treatment of viral infections, including HIV. Its potential to act as an inhibitor of viral replication or as a part of combination therapies could be explored .
Neuroprotective Activity
The neuroprotective properties of thiazole compounds make them candidates for treating neurodegenerative diseases. Research into how this compound can protect neuronal cells from damage or death could lead to breakthroughs in the treatment of conditions like Alzheimer’s and Parkinson’s disease .
Agricultural Applications
Thiazoles are also used in agrochemicals. This compound could be studied for its use as a fungicide or insecticide, contributing to the protection of crops and increasing agricultural productivity. Its environmental impact and efficacy in different climatic conditions would be key research areas .
Industrial Applications
In the industrial sector, thiazole derivatives can serve as chemical reaction accelerators, vulcanization agents, or in the synthesis of dyes and pigments. Investigating the compound’s properties in these applications could lead to the development of new materials and processes .
Pharmaceutical Drug Development
Given the broad biological activities of thiazole derivatives, this compound could be a precursor in the synthesis of various drugs. Its role in the development of drugs with antihypertensive, antidiabetic, and hepatoprotective activities is worth exploring. The modification of its structure could yield compounds with enhanced efficacy and reduced side effects .
Eigenschaften
IUPAC Name |
(2-chloro-1,3-thiazol-5-yl)methyl N-(4-nitrophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O4S/c12-10-13-5-9(20-10)6-19-11(16)14-7-1-3-8(4-2-7)15(17)18/h1-5H,6H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRSUEGTXNPZCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)OCC2=CN=C(S2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-4-(pyrrolidin-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2872840.png)
![3-{[(Tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2872841.png)
![{1-methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazol-5-yl}methanol](/img/structure/B2872842.png)
![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(4-methylphenyl)chromene-3-carboxamide](/img/structure/B2872843.png)
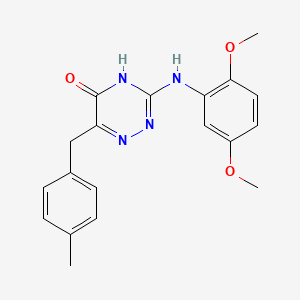
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2872845.png)

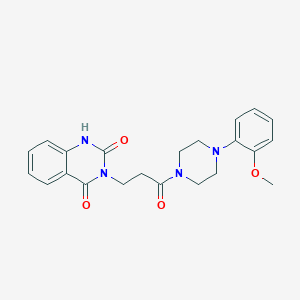
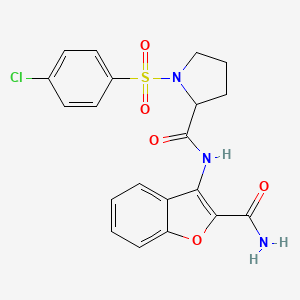
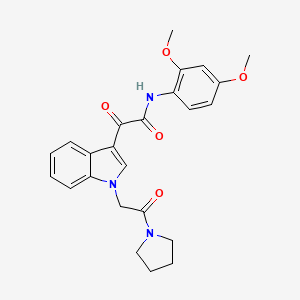
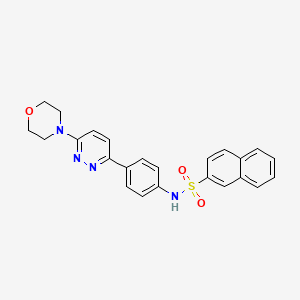
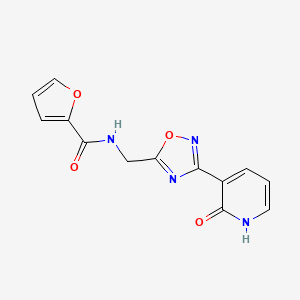
![(3r,5r,7r)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)adamantane-1-carboxamide](/img/structure/B2872859.png)
![7-[(3-Chlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2872860.png)